5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Carbonic anhydrase inhibition hCA-I Enzyme kinetics

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130-54-9) is a five-membered heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class, bearing a 3,5-dimethylphenyl substituent at the 5-position of the thiadiazole ring. Its crystal structure has been unequivocally confirmed by single-crystal X-ray diffraction (XRD), revealing characteristic intramolecular C–H···N hydrogen bonding that stabilizes the molecular conformation.

Molecular Formula C10H11N3S
Molecular Weight 205.28
CAS No. 383130-54-9
Cat. No. B2701066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
CAS383130-54-9
Molecular FormulaC10H11N3S
Molecular Weight205.28
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NN=C(S2)N)C
InChIInChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
InChIKeyNMUYFXIGDRWUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130-54-9): Structural Identity and Procurement Baseline


5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (CAS 383130-54-9) is a five-membered heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class, bearing a 3,5-dimethylphenyl substituent at the 5-position of the thiadiazole ring . Its crystal structure has been unequivocally confirmed by single-crystal X-ray diffraction (XRD), revealing characteristic intramolecular C–H···N hydrogen bonding that stabilizes the molecular conformation [1]. The compound is commercially available as a research-grade building block with a typical purity specification of ≥95% (HPLC) . The 3,5-dimethylphenyl substitution pattern introduces distinct electronic and steric properties compared to the unsubstituted phenyl analog (5-phenyl-1,3,4-thiadiazol-2-amine, CAS 2002-03-1), creating quantifiable differences in lipophilicity (predicted logP ~2.3 vs. ~1.5 for the unsubstituted phenyl analog) and metabolic stability that are relevant for downstream medicinal chemistry optimization .

Why 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Generic 1,3,4-Thiadiazol-2-amines in Structure-Activity-Dependent Applications


The 1,3,4-thiadiazol-2-amine scaffold exhibits highly substituent-dependent biological activity profiles, making generic substitution between analogs scientifically unsound. The parent compound 2-amino-1,3,4-thiadiazole (ATDA, NSC-4728) demonstrated clinical antitumor activity but was limited by dose-dependent hyperuricemia and painful stomatitis, leading to its discontinuation in phase II trials [1]. Critically, SAR studies have established that phenyl substitution at the 5-position dramatically alters antiproliferative potency: N-phenyl-substituted derivatives exhibited significantly higher activity than alkyl-substituted congeners against multiple human cancer cell lines [2]. Furthermore, the 3,5-dimethylphenyl substituent specifically modulates carbonic anhydrase (CA) isoform inhibition profiles compared to other aryl-substituted 1,3,4-thiadiazol-2-amines, with measured Ki values differing by orders of magnitude depending on phenyl ring substitution patterns [3]. These documented SAR gradients mean that substituting a 5-(3,5-dimethylphenyl) analog with an unsubstituted phenyl, 4-chlorophenyl, or 2,4-dihydroxyphenyl congener will produce non-equivalent pharmacological outcomes in any receptor- or enzyme-based assay system [2][3].

Quantitative Differentiation Evidence for 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine vs. In-Class Analogs


Carbonic Anhydrase I Inhibition: 5-(3,5-Dimethylphenyl) vs. Carvacrol-Based 1,3,4-Thiadiazol-2-amine Derivatives

This compound exhibits measurable but relatively modest inhibition of human carbonic anhydrase I (hCA-I), with a Ki of 3.70 × 10³ nM (3.70 µM) determined by CO₂ hydration-based stopped-flow assay with 15-minute pre-incubation [1]. In contrast, carvacrol-based 1,3,4-thiadiazol-2-amine derivatives (compounds 4a–4e) display substantially higher hCA-I inhibitory potency, with Ki values ranging from 0.73 to 21.60 µM for the most active members of this sub-series [2]. The approximately 5-fold weaker hCA-I inhibition of the 3,5-dimethylphenyl analog positions it as a selectivity-enhancing scaffold modification rather than a potency-optimized CA inhibitor. This differential CA inhibition profile is directly relevant for applications where hCA-I sparing is desired to avoid off-target effects on erythrocyte carbonic anhydrase.

Carbonic anhydrase inhibition hCA-I Enzyme kinetics Ki determination

Anticancer Thiazolidinone Hybrid Synthesis: 3,5-Dimethylphenyl Scaffold Enables Bioactive Derivative Construction

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine serves as a direct synthetic precursor for the construction of thiazolidinone-hybrid molecules with confirmed anticancer structural motifs. Specifically, reaction with N-(2,4-dichlorophenyl)-substituted intermediates and mercaptoacetic acid yields 2-(2,4-dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one, a compound whose crystal structure has been solved and which contains a nearly coplanar arrangement (dihedral angle = 2.7°) between the 3,5-dimethylphenyl ring and the thiadiazole core [1]. This near-planar geometry is structurally distinct from that observed in other thiazolidinone–thiadiazole hybrids with different phenyl substitution patterns, which typically exhibit larger dihedral angles and consequently altered π-stacking interactions relevant to DNA intercalation mechanisms [1]. The coplanarity of the 3,5-dimethylphenyl–thiadiazole system provides a structurally defined advantage for designing planar intercalating agents.

Thiazolidinone Anticancer Hybrid synthesis Crystal structure

Lipophilicity Differentiation: 3,5-Dimethylphenyl vs. Unsubstituted Phenyl at the 5-Position

The 3,5-dimethylphenyl substituent confers significantly higher lipophilicity compared to the unsubstituted 5-phenyl-1,3,4-thiadiazol-2-amine (CAS 2002-03-1), a key procurement-relevant differentiation parameter. Based on predicted physicochemical properties, 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine has a pKa of 2.93 ± 0.10 and a density of 1.240 ± 0.06 g/cm³ . The addition of two methyl groups to the meta positions of the phenyl ring increases the calculated logP by approximately 0.7–0.9 log units compared to the unsubstituted phenyl analog (predicted logP ~1.5 for 5-phenyl-1,3,4-thiadiazol-2-amine vs. ~2.3 for the 3,5-dimethylphenyl derivative) [1]. This lipophilicity increment is within the optimal range (logP 1–3) for drug-like molecules under Lipinski's Rule of Five, and directly impacts membrane permeability, plasma protein binding, and metabolic clearance rates in downstream biological assays.

Lipophilicity Drug-likeness LogP ADME prediction

Schiff Base Derivatization: 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine as a Crystallographically Validated Precursor for Bioactive Imines

This compound reacts cleanly with aromatic aldehydes to form structurally defined Schiff base derivatives, a synthetic pathway that has been crystallographically validated. Condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde yields (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine in crystalline form suitable for single-crystal XRD analysis [1]. The crystal structure reveals consistent intramolecular C–H···S hydrogen bonding forming a stable five-membered ring, and intermolecular C–H···N hydrogen bonds that create layered crystal packing [1]. Importantly, the 3,5-dimethyl substitution pattern on the phenyl ring influences the crystal packing motif through steric effects on intermolecular interactions compared to mono-substituted or unsubstituted phenyl-Schiff base analogs, which typically exhibit different hydrogen-bond network geometries [1]. This structural predictability is valuable for crystal engineering and solid-state property optimization in pharmaceutical development.

Schiff base Crystal engineering Hydrogen bonding Derivatization

Defined Application Scenarios Where 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Demonstrates Verifiable Fit-for-Purpose Advantages


Medicinal Chemistry: Scaffold for Carbonic Anhydrase Isoform-Selective Probe Development Requiring hCA-I Sparing

Researchers developing isoform-selective carbonic anhydrase inhibitors requiring reduced hCA-I activity while maintaining hCA-II or tumor-associated CA IX/XII inhibition should prioritize this scaffold over carvacrol-based or other highly potent 1,3,4-thiadiazol-2-amine CA inhibitors. The relatively weak hCA-I Ki of 3.70 µM documented in the BindingDB [1], in contrast to carvacrol-based analogs with Ki values as low as 0.73 µM for hCA-I [2], provides a built-in selectivity window for hCA-II or tumor-associated isoforms. This is particularly relevant for antiglaucoma or anticancer CA inhibitor programs where hCA-I inhibition in erythrocytes constitutes an undesired off-target liability.

Anticancer Drug Discovery: Synthesis of Thiazolidinone Hybrids with Optimized DNA Intercalation Geometry

The near-coplanar geometry (dihedral angle = 2.7°) between the 3,5-dimethylphenyl ring and the thiadiazole core in thiazolidinone hybrids derived from this compound [1] makes it the preferred starting material for designing planar DNA-intercalating anticancer agents. This structural feature maximizes π-stacking interactions with DNA base pairs, a mechanism exploited by clinical DNA intercalators. Programs synthesizing thiazolidinone–thiadiazole hybrids should select this building block over other 5-aryl-1,3,4-thiadiazol-2-amines with larger dihedral angles that compromise planar intercalation geometry.

Chemical Biology: Schiff Base Library Synthesis for High-Throughput Screening with Predictable Solid-State Properties

For chemical biology groups constructing Schiff base libraries for phenotypic or target-based high-throughput screening, this compound offers the advantage of crystallographically validated and predictable hydrogen-bond network formation upon condensation with aromatic aldehydes [1]. The consistent intramolecular C–H···S hydrogen bond and layered crystal packing ensure reproducible solid-state handling properties, which is critical for automated compound management systems in industrial screening facilities. The 3,5-dimethyl substitution provides a defined steric environment that simplifies SAR interpretation compared to libraries built from unsubstituted or variably substituted phenyl precursors.

ADME Optimization: Lead Series Requiring Enhanced Membrane Permeability via Lipophilicity Tuning

When a medicinal chemistry program requires increasing logP from approximately 1.5 to the 2.0–2.5 range to improve membrane permeability while remaining within drug-like space, replacing the 5-phenyl-1,3,4-thiadiazol-2-amine core with the 5-(3,5-dimethylphenyl) analog provides a quantifiable lipophilicity increment of ~0.7–0.9 log units [1][2]. This substitution strategy is supported by the known SAR that meta-methyl groups on the 5-phenyl ring increase logP without introducing metabolically labile benzylic positions, unlike para-methyl or ethyl substituents that are susceptible to CYP450-mediated oxidation.

Quote Request

Request a Quote for 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.